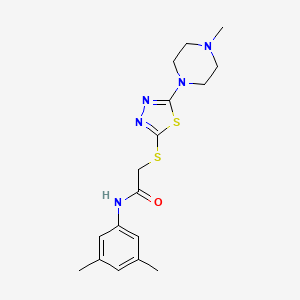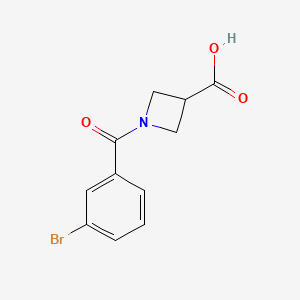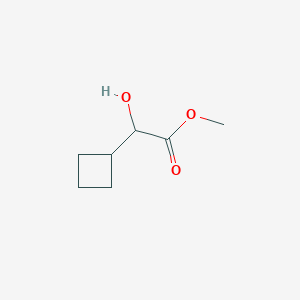
5-Bromo-4-chloro-8-(trifluoromethyl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-Bromo-4-chloro-8-(trifluoromethyl)quinoline” is a quinoline derivative . Quinoline derivatives are often used as intermediates in the synthesis of various compounds .
Synthesis Analysis
The synthesis of quinoline derivatives often involves the use of intermediate compounds . For example, “8-Bromo-5-(trifluoromethyl)quinoline” can be synthesized from “2-Bromo-5-(trifluoromethyl)aniline” and Glycerol .Molecular Structure Analysis
The molecular formula of “this compound” is C10H5BrF3N . The average mass is 276.053 Da and the monoisotopic mass is 274.955750 Da .Chemical Reactions Analysis
In a study, it was found that 4-chloro,8-(trifluoromethyl)quinoline (a similar compound) acts as a good inhibitor in 1 M HCl for mild steel corrosion at 303 K . As the temperature increases, the inhibition efficiency decreases .Physical And Chemical Properties Analysis
The average mass of “this compound” is 276.053 Da and the monoisotopic mass is 274.955750 Da . Other physical and chemical properties such as boiling point, melting point, and density are not specified .Scientific Research Applications
Synthesis and Antimicrobial Activity
5-Bromo-4-chloro-8-(trifluoromethyl)quinoline derivatives have been synthesized and evaluated for their antimicrobial activities. For example, derivatives synthesized from intermediates such as 6-bromo-2-chloro-quinolin-3-yl)-methanol and methanesulfonic acid have shown promising antimicrobial and antimalarial activities against various microorganisms and P. falciparum (Parthasaradhi et al., 2015).
Synthesis of Halogen-Substituted Quinolines
General methods for the synthesis of 4-chloro- or 4-bromo-substituted quinolines have been developed. These methods involve the addition of hydrogen halides to vic-amino(3-oxoalk-1-ynyl)arenes under mild conditions, followed by intramolecular cyclization, allowing for the synthesis of quinoline moieties of polycyclic compounds (Shvartsberg & Kolodina, 2008).
Antitumor Activities
The antitumor activities of novel 2-amino-9-(4-halostyryl)-4H-pyrano[3,2-h]quinoline derivatives have been explored, revealing that some compounds exhibited significant inhibition of cancer cell growth, suggesting potential therapeutic applications (El-Agrody et al., 2012).
Fluorescent Reagent Synthesis
A new fluorescent reagent, combining 8-aminoquinoline with the triazene group, has been synthesized for the determination of trace Cu2+ ions in food samples, demonstrating the versatile applications of this compound derivatives in analytical chemistry (Hui-ping, 2010).
Electrocatalytic and Photocatalytic Properties
Octamolybdate complexes constructed from quinoline derivatives have shown promising electrocatalytic activities for the reduction of inorganic compounds and oxidation of ascorbic acid, along with photocatalytic properties for degrading organic dyes, highlighting their potential in environmental remediation and sensor applications (Li et al., 2020).
Safety and Hazards
properties
IUPAC Name |
5-bromo-4-chloro-8-(trifluoromethyl)quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4BrClF3N/c11-6-2-1-5(10(13,14)15)9-8(6)7(12)3-4-16-9/h1-4H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDFWRXNSKUIVIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=CC=NC2=C1C(F)(F)F)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4BrClF3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.50 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-Methylpropyl)-3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidine-1-carboxamide](/img/structure/B2724622.png)

![5-chloro-N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-methoxybenzamide](/img/structure/B2724625.png)

![1-[(Benzyloxy)methyl]-4-bromobenzene](/img/structure/B2724629.png)
![1-[4-Fluoro-2-(1-piperidyl)phenyl]ethanol](/img/structure/B2724631.png)

![[2-[(4-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(2-methoxyphenyl)methanone](/img/structure/B2724634.png)
![3-((4-methoxyphenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)propanamide](/img/structure/B2724636.png)
![Ethyl 7-ethoxy-2-(2-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2724637.png)
![4-methylsulfanyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2724639.png)
![(3S,4R)-4-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]oxane-3-carboxylic acid](/img/structure/B2724642.png)
![3-(3,4-dimethoxyphenethyl)-8-fluoro-5-(2-fluorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2724643.png)